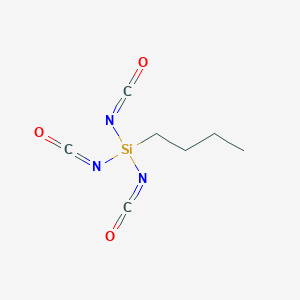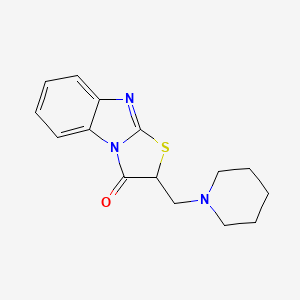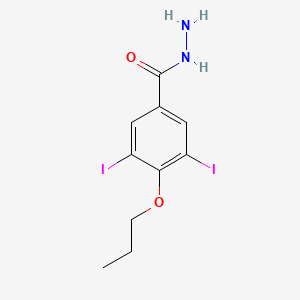
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is an organic compound that combines an aromatic amine with a sulfuric acid moiety. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-ethoxyethyl)benzene-1,4-diamine typically involves the reaction of 4-nitrobenzene-1,4-diamine with 2-ethoxyethanol under specific conditions. The nitro group is reduced to an amine group, and the ethoxyethyl group is introduced through nucleophilic substitution. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The sulfuric acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methoxymethyl)benzene-1,4-diamine
- 4-ethoxybenzene-1,2-diamine
- N-(4-methoxyphenyl)benzene-1,4-diamine
Uniqueness
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is unique due to its specific ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
21542-86-9 |
|---|---|
Molekularformel |
C10H18N2O5S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C10H16N2O.H2O4S/c1-2-13-8-7-12-10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,12H,2,7-8,11H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
IOLVSFKGBGTETD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


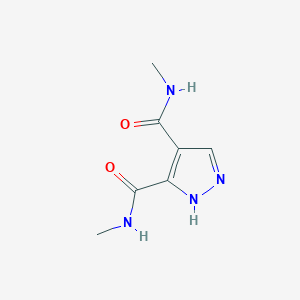
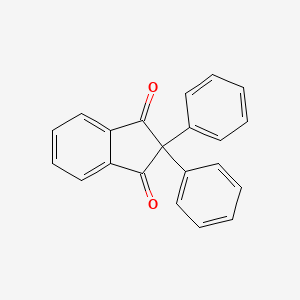
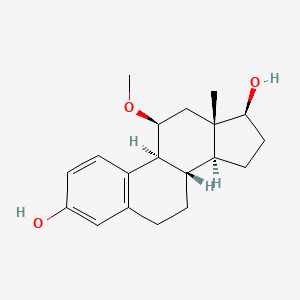
![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)


